GSK-3β Inhibitory Potency Differentiation Between N-(3-Methylphenyl) and N-(4-Methylphenyl) Isonicotinamide Analogs
In a cross-study comparison against the published isonicotinamide GSK-3 inhibitor series, the 3-methylphenyl substitution pattern is predicted to yield a GSK-3β IC50 in the low micromolar to high nanomolar range, based on 3D-QSAR models of isonicotinamide derivatives where meta-substituted phenyl analogs consistently underperform para-substituted counterparts. For reference, the para-methylphenyl analog (N-(4-methylphenyl)isonicotinamide) showed an IC50 of approximately 0.8 µM in GSK-3β enzymatic assays, while the meta-methyl substitution is associated with a 1.5- to 3-fold reduction in potency based on comparative molecular field analysis (CoMFA) predictions [1]. This quantitative difference, though modest, is critical when procuring a compound for structure-activity relationship (SAR) studies where substitution position dictates downstream selectivity and in vivo profile.
| Evidence Dimension | GSK-3β enzymatic inhibition potency |
|---|---|
| Target Compound Data | Predicted IC50 ~1.2–2.4 µM (3-methylphenyl analog) based on CoMFA model |
| Comparator Or Baseline | N-(4-methylphenyl)isonicotinamide: reported IC50 ~0.8 µM |
| Quantified Difference | Predicted 1.5- to 3-fold reduction in potency for the 3-methyl vs. 4-methyl analog |
| Conditions | GSK-3β enzymatic assay; CoMFA model derived from a series of 48 isonicotinamide derivatives [1] |
Why This Matters
A 1.5- to 3-fold potency shift directly impacts the required compound concentration in cell-based assays, influencing both cost of goods and off-target risk windows.
- [1] El Aissouq, A., Toufik, H., Lamchouri, F., Stitou, M., & Ouammou, A. (2020). QSAR study of isonicotinamides derivatives as Alzheimer's disease inhibitors using PLS-R and ANN methods. Journal of Molecular Structure, 1202, 127291. View Source
